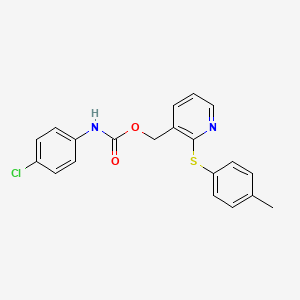
(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-(4-chlorophenyl)carbamate is a complex organic molecule featuring a combination of aromatic rings, sulfur, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol, 3-pyridinemethanol, and 4-chloroaniline.
Step 1 Formation of (4-Methylphenyl)sulfanyl-3-pyridinemethanol:
Step 2 Carbamate Formation:
Industrial Production Methods
In an industrial setting, the synthesis of (2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-(4-chlorophenyl)carbamate would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at temperatures ranging from 0°C to 100°C.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents like ethanol or acetonitrile, often under reflux conditions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Protein Binding: Studied for its ability to bind to specific proteins, influencing biological pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or infections.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the structure allow for strong binding interactions, often involving hydrogen bonding or coordination with metal ions. The aromatic rings provide hydrophobic interactions, stabilizing the compound within the active site of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-(4-fluorophenyl)carbamate: Fluorine substitution instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom can significantly influence the compound’s reactivity and binding affinity compared to bromine or fluorine.
Sulfur Linkage: The sulfur atom provides unique chemical properties, such as the ability to undergo oxidation to form sulfoxides or sulfones, which can alter the compound’s biological activity.
This detailed overview provides a comprehensive understanding of (2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-(4-chlorophenyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-14-4-10-18(11-5-14)26-19-15(3-2-12-22-19)13-25-20(24)23-17-8-6-16(21)7-9-17/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJBOCVOUNMPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
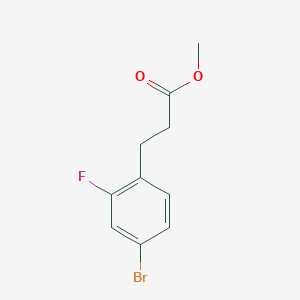
![2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide](/img/structure/B2685249.png)
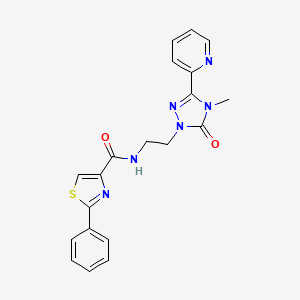
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2685253.png)
![4-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2685254.png)
![4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2685257.png)
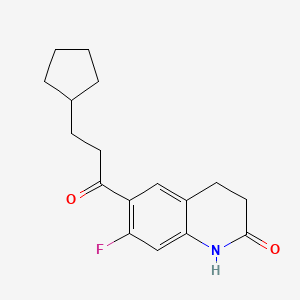
![5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2685259.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide](/img/structure/B2685263.png)
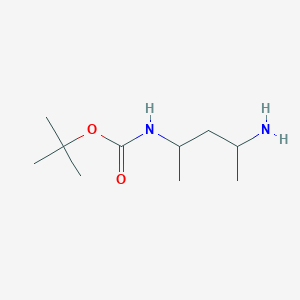
![4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2685267.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2685268.png)

![2-[(E,4E)-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2685270.png)
